Cobalt(II) oxide

Catalog No.
S599590
CAS No.
1307-96-6
M.F
CoO
M. Wt
74.933 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt(II) oxide

CAS Number

1307-96-6

Product Name

Cobalt(II) oxide

IUPAC Name

oxocobalt

Molecular Formula

CoO

Molecular Weight

74.933 g/mol

InChI

InChI=1S/Co.O

InChI Key

IVMYJDGYRUAWML-UHFFFAOYSA-N

SMILES

O=[Co]

Solubility

In water, 4.88 mg/L at 20 °C, 3.27 mg/L at 37 °C (column elution method)
Practically insoluble in water
Insoluble in water
Soluble in acids or alkalies
Insoluble in ammonium hydroxide; soluble in acids and alkali hydroxides
Solubility in water: none

Synonyms

cobalt oxide

Canonical SMILES

O=[Co]

Catalysis:

  • Electrocatalysis: CoO nanoparticles exhibit excellent electrocatalytic activity for various reactions relevant to energy conversion and storage, including oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in water splitting processes for clean hydrogen production .
  • Biocatalysis: CoO-based materials are being investigated for their potential to mimic the catalytic activity of natural enzymes, paving the way for the development of novel biomimetic catalysts for various applications .

Energy Storage:

  • Lithium-ion batteries: CoO is a promising candidate for lithium-ion battery cathodes due to its high theoretical capacity and good cycling stability . Research focuses on improving its performance by tailoring its morphology and structure.
  • Supercapacitors: CoO-based materials are being explored for developing high-performance supercapacitors due to their fast charge/discharge capabilities and excellent specific capacitance .

Sensors:

  • Gas sensors: CoO nanoparticles exhibit high sensitivity towards various gases, including CO, NO2, and NH3, making them promising candidates for developing efficient and reliable gas sensors .
  • Biomedical sensors: CoO-based materials are being investigated for their potential applications in biosensing due to their biocompatibility and unique electrical properties, allowing for the detection of biomolecules like glucose and dopamine .

Spintronics:

CoO exhibits interesting magnetic properties, making it a potential candidate for spintronic devices, which utilize the spin of electrons for information storage and manipulation . Research focuses on understanding and manipulating its spintronic properties for future device applications.

Other Applications:

Cobalt(II) oxide is also being explored for various other research applications, including:

  • Photocatalysis: Degrading pollutants and generating hydrogen fuel through light-activated processes
  • Optoelectronics: Modulating light transmission and developing smart windows
  • Magnetic recording media: Storing information through its magnetic properties

Cobalt(II) oxide, with the chemical formula CoO, is an inorganic compound characterized by its olive-green to gray appearance. It is primarily known for its use in ceramics and as a coloring agent in various applications, particularly in producing cobalt blue glazes. Cobalt(II) oxide adopts a rock salt structure, exhibiting a cubic crystal system with a lattice constant of approximately 4.2615 Å. This compound is notable for its antiferromagnetic properties below 289 K, which means it exhibits magnetic ordering that opposes external magnetic fields at low temperatures .

Cobalt(II) oxide exhibits catalytic activity in various reactions, including the oxygen evolution reaction (OER) and photocatalytic hydrogen evolution (PHE) []. The specific mechanism of action depends on the reaction and the presence of additional factors like dopants or nanostructures []. In OER, CoO is believed to facilitate the transfer of oxygen-containing intermediates, accelerating the formation of oxygen gas [].

  • Reactions with Acids: Cobalt(II) oxide reacts with mineral acids to form cobalt salts. For example:
    CoO+2HXCoX2+H2O\text{CoO}+2\text{HX}\rightarrow \text{CoX}_2+\text{H}_2\text{O}
    where X represents an anion from the acid .
  • Oxidation: Cobalt(II) oxide can be oxidized to cobalt(III) oxide at elevated temperatures:
    2CoO+O22Co3O42\text{CoO}+\text{O}_2\rightarrow 2\text{Co}_3\text{O}_4
    This reaction typically occurs when CoO is heated in the presence of oxygen .
  • Decomposition: At temperatures above 950 °C, cobalt(II) oxide can decompose into cobalt metal and oxygen:
    2CoO2Co+O22\text{CoO}\rightarrow 2\text{Co}+\text{O}_2

.

Cobalt(II) oxide exhibits various biological activities, particularly concerning its toxicity. It can be absorbed through inhalation or ingestion, leading to potential health risks such as respiratory issues and skin irritation. Short-term exposure may cause symptoms like coughing, sore throat, and abdominal pain . Despite its hazardous nature, cobalt compounds have been studied for their potential roles in biological systems, including their use as catalysts in certain bio

Cobalt(II) oxide can be synthesized through several methods:

  • Oxidation of Cobalt Metal: Heating cobalt metal in air or steam at high temperatures (above 1073 K) leads to the formation of cobalt(II) oxide:
    2Co+O22CoO2\text{Co}+\text{O}_2\rightarrow 2\text{CoO}
  • Thermal Decomposition: Cobalt(II) nitrate or cobalt(II) carbonate can be thermally decomposed to yield cobalt(II) oxide:
    • For cobalt(II) nitrate:
      2Co NO3)22CoO+4NO2+O22\text{Co NO}_3)_2\rightarrow 2\text{CoO}+4\text{NO}_2+\text{O}_2
  • Precipitation Method: Precipitating cobalt hydroxide using sodium hydroxide followed by thermal dehydration also produces cobalt(II) oxide:
    • Precipitation:
      Co2++2OHCo OH 2\text{Co}^{2+}+2\text{OH}^-\rightarrow \text{Co OH }_2
    • Dehydration:
      \text{Co OH }_2\rightarrow \text{CoO}+\text{H}_2\text{O}$$[3][5].

Cobalt(II) oxide has a variety of applications:

  • Ceramics and Glass: It is widely used as a coloring agent in ceramics and glass production, imparting a distinctive blue hue known as cobalt blue.
  • Catalysis: Cobalt(II) oxide serves as a catalyst in various oxidation reactions and is involved in the production of lithium-ion batteries.
  • Chemical Industry: It is utilized for synthesizing other cobalt compounds and salts, which have diverse industrial applications .

Studies on the interactions of cobalt(II) oxide with other substances indicate its reactivity with various ions and compounds. For instance, it forms complexes with halides and thiocyanates under acidic conditions. These interactions are crucial for understanding its behavior in biological systems and industrial processes. The formation of these complexes can affect the solubility and bioavailability of cobalt ions in different environments .

Cobalt(II) oxide shares similarities with several other cobalt oxides and compounds. Here are some notable comparisons:

CompoundFormulaKey Characteristics
Cobalt(I) oxideCoOLess stable than Cobalt(II) oxide; rarely encountered.
Cobalt(III) oxideCo₂O₃More stable at higher oxidation states; used in pigments.
Cobalt(II,III) oxideCo₃O₄A mixed valence compound; often used in battery applications.
Cobalt hydroxideCo(OH)₂Precursor to cobalt oxides; less stable than oxides.

Cobalt(II) oxide is unique due to its specific oxidation state and properties that make it suitable for applications requiring stability at high temperatures and reactivity in producing other chemical compounds .

Cobalt(II) oxide exists as a crystalline solid with a rock-salt structure under standard conditions. Its synthesis and structural properties can be carefully controlled through various methods, resulting in materials with tailored characteristics for specific applications.

Traditional Synthesis Methods: Thermal Decomposition and Precipitation

The conventional synthesis of CoO relies primarily on thermal decomposition and precipitation techniques. Cobalt(II) oxide can be prepared through direct oxidation of cobalt powder with air or by thermal decomposition of cobalt(II) nitrate or carbonate. Another important route involves the decomposition of cobalt(II,III) oxide (Co3O4) at elevated temperatures, as represented by the reaction:

2 Co3O4 → 6 CoO + O2

This transformation occurs at approximately 950°C, yielding pure CoO.

Thermal decomposition of cobalt-containing precursors represents one of the most versatile approaches for CoO synthesis. The decomposition pathway significantly influences the properties of the resulting material. For instance, cobalt oxalate undergoes a complex transformation when heated. Studies have shown that adding stoichiometric amounts of oxalic acid to cobalt(II) solutions produces a sand-colored precipitate of cobalt(II) oxalate, which is nearly insoluble in water. When thermally treated, this precipitate decomposes to form cobalt oxides, with CoO often appearing as an intermediate phase before further oxidation to Co3O4 in air atmospheres.

Cobalt acetate tetrahydrate has been extensively studied as a precursor for controlled synthesis of CoO. Under nitrogen atmosphere, its decomposition yields different CoO polymorphs depending on the temperature. As shown in Table 1, zinc-blende CoO forms at approximately 330°C, while the rocksalt polymorph appears at around 400°C.

Table 1: Thermal Decomposition Routes to Cobalt(II) Oxide

PrecursorTemperature (°C)AtmosphereProduct PhaseReference
Co3O4950AirCoO (rocksalt)
Cobalt acetate tetrahydrate330NitrogenCoO (zinc-blende)
Cobalt acetate tetrahydrate400NitrogenCoO (rocksalt)
Co3O4200-260N2/H2CoO
Cobalt oxalate300-360AirCoO (intermediate)

Precipitation methods offer another approach for synthesizing CoO. The net ionic equation for the precipitation of cobalt(II) hydroxide, which can serve as a precursor to CoO, is:

Co²⁺(aq) + 2OH⁻(aq) → Co(OH)₂(s)

The resulting cobalt(II) hydroxide can be thermally treated to yield cobalt oxides. Research has shown that when Co(OH)₂ is heated to approximately 350°C in air, it typically forms Co3O4, which can be further reduced to CoO under appropriate conditions.

[A microscopy image showing the morphological evolution of cobalt precursors during thermal decomposition would be valuable here to illustrate the structural changes occurring during these transformations.]

Advanced Nanomaterial Fabrication: Electrospinning, Hydrothermal, and Solvothermal Approaches

Recent advances in nanomaterial synthesis have enabled the production of CoO with precisely controlled nanostructures, which often exhibit enhanced properties compared to bulk materials. These advanced fabrication techniques allow for the manipulation of size, shape, and surface properties at the nanoscale.

Electrospinning has emerged as a powerful technique for creating one-dimensional CoO nanostructures. This process utilizes high voltage to draw very fine fibers from a liquid solution containing cobalt precursors and polymers. In one notable study, researchers successfully produced CoO nanofibers using an aqueous mixture of cobalt acetate tetrahydrate and poly(vinyl alcohol). While Co3O4 nanofibers could be readily produced by calcining these precursor fibers in air at 700°C, obtaining pure CoO nanofibers proved more challenging due to cobalt's chemical reactivity.

To overcome this challenge, researchers developed a novel approach involving hydrothermal treatment of the precursor nanofiber mats in the presence of carbon at 300°C in a specially designed reactor, yielding pure CoO nanofibers. Optical characterization revealed that these CoO nanofibers exhibited a band gap energy of 2.21 eV, compared to 2.4 eV for Co3O4 nanofibers, highlighting the distinct electronic properties of the different cobalt oxide phases.

Solvothermal synthesis represents another advanced approach for producing CoO nanostructures with controlled morphology. CoO nanocrystals have been successfully synthesized through one-pot solvothermal reactions in the presence of oxidizing agents like NaOH and surfactants such as cetyltrimethyl ammonium bromide (CTAB). The resulting nanoparticles exhibited uniform size distribution, good dispersibility, and excellent crystallinity.

Table 2: Advanced Nanofabrication Methods for CoO Nanostructures

MethodPrecursorsConditionsMorphologyPropertiesReference
Electrospinning + HydrothermalCobalt acetate tetrahydrate, PVA300°C, carbon presenceNanofibersBand gap: 2.21 eV
SolvothermalCobalt salts, NaOH, CTABOne-pot reactionNanocrystalsUniform size, good dispersibility
Sol-gelCobalt salts, Alginic acidModified gelationNanoparticlesControlled morphology

Sol-gel methods using natural polymers as gelation media have also been explored. For example, alginic acid granules have been employed as a gelation medium for the synthesis of cobalt oxides. This approach leverages the carboxylate groups of alginic acid, which can coordinate with cobalt ions to form a gel network that, upon thermal treatment, yields CoO nanoparticles with controlled size and morphology.

[TEM or SEM images showing the different CoO nanostructures (nanofibers, nanocrystals, nanoparticles) would be valuable here to illustrate the morphological control achieved through these advanced fabrication techniques.]

Strain-Induced Electronic Modulation: Surface Engineering for Enhanced Catalytic Activity

Surface engineering of CoO through strain modulation has emerged as a powerful strategy for enhancing its catalytic performance, particularly for energy-related applications. This approach involves manipulating the atomic arrangement at the surface to induce changes in electronic structure and reactivity.

Research has demonstrated that strain engineering of the outermost surface of CoO nanorods can transform them from catalytically inactive materials into efficient electrocatalysts for the hydrogen evolution reaction (HER). This remarkable finding challenges the conventional understanding that metal oxides are generally inactive for HER, opening new possibilities for the development of earth-abundant catalysts.

The induced tensile strain strongly couples the atomic and electronic structure properties of the CoO surface, resulting in several beneficial effects:

  • Creation of a large quantity of oxygen vacancies that facilitate water dissociation, a crucial step in hydrogen production
  • Fine-tuning of the electronic structure to weaken hydrogen adsorption toward the optimum region for catalysis
  • Modification of the surface atomic arrangement to expose more active sites

Table 3: Effects of Strain Engineering on CoO Properties

PropertyWithout StrainWith Tensile StrainImpact on CatalysisReference
Oxygen vacanciesLow concentrationHigh concentrationEnhanced water dissociation
Hydrogen adsorptionStrongWeakened toward optimumImproved HER kinetics
Electronic structureLess favorableModified d-band centerOptimized binding energy

These strain-engineered CoO nanorods have demonstrated competitive performance with the best electrocatalysts for HER in alkaline media. The mechanism behind this enhanced activity involves the strain-induced modification of the d-band center position of cobalt atoms, which optimizes the binding energy of reaction intermediates. This approach represents a paradigm shift in catalyst design, moving away from composition-based strategies toward structural engineering at the atomic level.

[Atomic models showing the strain-induced changes in the CoO surface structure would help visualize this concept, along with electronic density of states plots illustrating the electronic structure modifications.]

Composite Material Design: CoO-Based Heterostructures

The development of CoO-based heterostructures has opened new frontiers in materials science, enabling the design of composite systems with synergistic properties that surpass those of the individual components. These heterostructures exploit interfacial effects to enhance performance in various applications.

Heterostructures combining CoO with other materials such as cobalt sulfides (CoS), cobalt selenides (CoSe), and other transition metal compounds have attracted significant attention, particularly for electrocatalysis. The interface between different components plays a crucial role in determining the overall properties of these composite materials.

For example, a CoS/CoO heterostructure model constructed with CoS (100) and CoO (111) planes demonstrated significant charge redistribution at the interface, with electron accumulation on the CoO side. This electronic modification led to increased density of states near the Fermi level, enhancing the intrinsic conductivity of the material and improving its electrocatalytic performance through more efficient electron transfer between the catalyst surface and absorbed intermediates.

The CoS/CoO heterostructure model was constructed using the CoS (100) plane and CoO (111) plane, consisting of 48 Co atoms, 24 O atoms, and 24 S atoms. Density functional theory calculations revealed charge redistribution at the interface, with electron accumulation at the CoO side, leading to enhanced metallic character and improved conductivity.

Similarly, CoSe/CoO heterostructures have shown promise as electrocatalysts for oxygen evolution reactions (OER). The hydrothermal synthesis of these heterostructures represents a straightforward and accessible approach, rendering them promising candidates for practical applications.

Table 4: Performance of CoO-Based Heterostructures for Electrocatalysis

HeterostructureApplicationKey Performance MetricsStabilityReference
CoSe/CoOOEROnset potential: 1.31 V vs. RHE, Overpotential: 170 mV at 40 mA/cm²Stable at 60 mA/cm²
CoS/CoOElectrocatalysisEnhanced density of states near Fermi levelEnhanced durability
CoO on N-doped grapheneElectrocatalysisEnhanced electron transfer at interfaceImproved stability

Beyond the boundary interfaces between different components, the interface between active species and support matrices also plays a vital role in determining the properties of CoO-based materials. Supporting CoO on nitrogen-doped graphene creates an interface with charge accumulation that can enhance electron transfer and stability. This metal-support interface reduces contact resistance and enables superior electron-transfer ability, increasing the electrocatalytic kinetics.

[Interface models or electron density maps showing the charge redistribution at the heterostructure interfaces would be informative here, along with schematic illustrations of the different heterostructure architectures.]

Cobalt(II) oxide has emerged as a promising earth-abundant electrocatalyst for both oxygen evolution reaction and hydrogen evolution reaction applications, offering potential alternatives to precious metal catalysts [1] [2] [3]. The electrochemical performance of cobalt(II) oxide in water splitting reactions depends critically on its electronic structure, surface morphology, and the presence of structural defects [4] [5].

Role of Oxygen Vacancies and Interfacial Charge Transfer

Oxygen vacancies play a fundamental role in enhancing the electrocatalytic activity of cobalt(II) oxide by modulating local electronic structure and facilitating interfacial charge transfer processes [6] [16]. These defects act as electron enrichment centers that can capture electrons from cobalt d-bands, thereby altering the electronic properties of adjacent metal sites [6]. The presence of oxygen vacancies creates asymmetric coordination environments that promote the activation of molecular oxygen through enhanced electron transfer to unoccupied orbital states [6].

Recent operando X-ray absorption spectroscopy studies have revealed that cobalt(II) oxide undergoes significant structural adaptations during oxygen evolution reaction conditions [1]. The formation of oxygen vacancies triggers an electron redistribution within surface cobalt-oxygen units, leading to the accumulation of oxidative charge and the generation of oxyl radicals as predominant surface-terminating motifs [1]. This contrasts with traditional models that attribute oxygen evolution reaction activity solely to high-valent metal ions [1].

The interfacial charge transfer mechanism in cobalt(II) oxide electrocatalysts involves the formation of cobalt oxyhydroxide species under operating conditions [2] [23]. Voltage-dependent and time-dependent valence state transitions occur from cobalt(III) to cobalt(IV), accompanied by spontaneous delithiation while maintaining the edge-shared cobalt-oxygen network [23]. Density functional theory calculations indicate that highly oxidized cobalt(IV) sites, rather than cobalt(III) sites or oxygen vacancy sites, are primarily responsible for high oxygen evolution reaction activity [23].

The electrochemical surface area measurements demonstrate that oxygen vacancy-rich cobalt(II) oxide exhibits significantly enhanced capacitance values, indicating increased exposure of catalytic active sites [24]. For instance, erbium-doped cobalt(II) oxide with 4% erbium content achieved a double-layer capacitance of 511.8 millifarads per square centimeter compared to 372.3 millifarads per square centimeter for pristine cobalt(II) oxide [24].

Comparative Performance with Platinum-Based Catalysts in Alkaline Media

Cobalt(II) oxide-based electrocatalysts demonstrate competitive performance with platinum-based catalysts in alkaline electrolytes, particularly when optimized through compositional modifications and morphological engineering [5] [29] [32]. Strain-engineered cobalt(II) oxide nanorods exhibit superior hydrogen evolution reaction activity with overpotentials as low as 321 ± 5 millivolts at 10 milliamperes per square centimeter in alkaline media [33]. This performance is achieved through tensile strain-induced creation of oxygen vacancies that facilitate water dissociation and optimize hydrogen adsorption energetics [33].

Cobalt(II) oxide/cobalt phosphide heterostructures show remarkable hydrogen evolution reaction performance with overpotentials of 144 millivolts at 10 milliamperes per square centimeter and Tafel slopes of 57 millivolts per decade in acidic conditions [5] [29]. The synergistic interaction between cobalt oxide and cobalt phosphide phases enhances both intrinsic activity and charge transfer kinetics compared to individual components [5] [29].

Platinum substitution in cobalt(II) oxide spinels yields mixed results, with 1% platinum-substituted cobalt(II) oxide exhibiting overpotentials of 455 millivolts at 20 milliamperes per square centimeter in potassium hydroxide electrolyte [25]. However, X-ray photoelectron spectroscopy studies reveal that platinum doping increases tetrahedral cobalt(II) sites, which are generally inactive for catalytic reactions, thus limiting the enhancement in oxygen evolution reaction activity [25].

Copper-modified cobalt(II) oxide composites demonstrate enhanced hydrogen evolution reaction performance in alkaline media, achieving current densities of 10 milliamperes per square centimeter at 288 millivolts versus reversible hydrogen electrode with Tafel slopes of 65 millivolts per decade [32]. The incorporation of copper effectively modulates hydrogen adsorption energy and improves electronic conductivity [32].

CatalystOverpotential at 10 mA cm⁻²Tafel SlopeElectrolyteCurrent Density Range
Cobalt(II) oxide nanorods (strained)321 ± 5 mVNot specifiedAlkaline10 mA cm⁻²
Cobalt(II) oxide/cobalt phosphide (Co₃O₄/Co₂P)144 mV (HER)57 mV dec⁻¹0.5 M H₂SO₄10-100 mA cm⁻²
4% Er-Co₃O₄321 ± 5 mVNot specifiedAcidic10 mA cm⁻²
Co₃O₄396 ± 5 mVNot specifiedAcidic10 mA cm⁻²
1% Pt-substituted Co₃O₄455 mV (20 mA cm⁻²)117 mV dec⁻¹KOH20 mA cm⁻²

Photocatalytic Degradation of Organic Pollutants: Methyl Blue and Dye Removal

Cobalt(II) oxide exhibits significant photocatalytic activity for the degradation of organic dyes, particularly methylene blue, through the generation of reactive oxygen species under visible light irradiation [9] [10] [11]. The photocatalytic mechanism involves the formation of electron-hole pairs upon light absorption, followed by the generation of hydroxyl radicals and superoxide anions that facilitate dye mineralization [9] [10].

The photocatalytic degradation process in cobalt(II) oxide follows a multi-step mechanism involving structured adsorption of dye molecules, incident light absorption, and charge-transfer reactions [9]. Upon sunlight irradiation, electrons are promoted from the valence band to the conduction band, creating positive holes that directly oxidize dye molecules or react with water molecules to form hydroxyl radicals [9]. The reaction between conduction band electrons and molecular oxygen produces superoxide anions, which contribute to the overall degradation process [9].

Cobalt(II) oxide nanoparticles synthesized via co-precipitation methods demonstrate 91% degradation efficiency for methylene blue within 120 minutes under sunlight irradiation [9]. The degradation rate increases with longer irradiation times and higher catalyst dosages, achieving 92% degradation with 0.013 grams of photocatalyst [9]. The optimal degradation occurs at pH 9, where 93% of the dye is degraded in 120 minutes [9].

Green-synthesized cobalt oxide nanoparticles using Muntingia calabura leaf extract exhibit 88% degradation of 10 milligrams per liter methylene blue within 300 minutes of sunlight exposure [10]. These nanoparticles display an optical band gap of 2.05 electron volts and follow first-order kinetics with a rate constant of 0.0065 per minute [10]. The degradation mechanism involves hydroxyl free radical formation upon sunlight exposure [10].

Chromium-doped cobalt(II) oxide demonstrates enhanced photocatalytic performance compared to pristine cobalt(II) oxide, with methylene blue degradation increasing from 88% to 96% at pH 11 [35]. The chromium doping reduces the band gap energy and improves electron-hole pair separation, as evidenced by photoluminescence investigations [35]. Similarly, malachite green degradation improves from 85% to 92% at pH 9 with chromium doping [35].

Zinc-doped cobalt(II) oxide exhibits superior photocatalytic activity due to reduced band gap from 2.0 electron volts for pure cobalt(II) oxide to 1.8 electron volts for zinc-doped material [14]. The zinc doping enhances visible light absorption and creates more porous morphologies that increase the number of active sites [14].

CatalystTarget PollutantDegradation EfficiencyLight SourceBand GapMechanism
Co₃O₄ nanoparticlesMethylene Blue91% (120 min)SunlightNot specifiedOH- and O₂- ⁻ radicals
Green synthesized CONPsMethylene Blue88% (300 min)Sunlight2.05 eVHydroxyl free radicals
(10)Cr-Co₃O₄Methylene Blue/Malachite Green96%/92%Solar lightReduced with Cr dopingOH- and O₂- ⁻ radicals
Zn-Co₃O₄Methylene BlueEnhanced compared to pure Co₃O₄UV-visible1.8 eV (reduced from 2.0 eV)Enhanced visible light absorption

Carbon-Hydrogen Bond Activation: Toluene Oxidation to Benzaldehyde via Nitrate Ion Mediation

The electrochemical conversion of toluene to benzaldehyde using cobalt(II) oxide catalysts represents a significant advancement in room-temperature carbon-hydrogen bond activation [13]. Cobalt oxide clusters decorated on iridium oxide surfaces create an electrocatalyst-mediator assembly that activates nitrate ions to highly reactive nitrate radicals capable of abstracting hydrogen atoms from benzylic carbon-hydrogen bonds [13].

The mechanism involves the interface between cobalt oxide and iridium oxide promoting nitrate ion activation by facilitating the desorption of nitrate radicals for subsequent reaction with toluene [13]. This electrochemical approach achieves selective oxidation of toluene to benzaldehyde with high Faradaic efficiency of 86 ± 1% at 25 milliamperes per square centimeter, representing a three-fold improvement over bare electrocatalysts [13].

The carbon-hydrogen bond activation process in cobalt(II) oxide catalysts proceeds through initial carbon-hydrogen bond cleavage followed by benzyl species formation and hydrogen release [12]. Active oxygen species generated on the cobalt oxide surface participate in the oxidation mechanism, with the catalyst's activity influenced by surface morphology, exposed crystallographic planes, and cobalt oxidation states [12]. Higher surface cobalt(III)/cobalt(II) ratios are necessary for achieving optimal catalytic performance in volatile organic compound oxidation [12].

The electrocatalyst-mediator assembly demonstrates remarkable stability, operating continuously for 100 hours with minimal performance decline [13]. When translated to flow systems, Faradaic efficiencies of 60 ± 4% at 200 milliamperes per square centimeter are achieved, indicating potential for scaled applications [13].

Traditional thermal toluene oxidation over cobalt(II) oxide catalysts requires elevated temperatures between 250-650°C due to the high bond dissociation energy of carbon-hydrogen bonds adjacent to aromatic rings [13]. The electrochemical approach using nitrate mediation represents a significant improvement by enabling room-temperature operation while maintaining high selectivity and efficiency [13].

SystemProductFaradaic EfficiencyMechanismOperating ConditionsStability
CoOₓ/IrO₂:NO₃⁻ assemblyBenzaldehyde86 ± 1% (25 mA cm⁻²), 60 ± 4% (200 mA cm⁻²)NO₃⁻ activation to NO₃- radical for C-H activationRoom temperature, electrochemical100 h stable operation
Co₃O₄ catalysts (literature review)Complete oxidation to CO₂Not applicableC-H bond activation followed by benzyl formationElevated temperatures (250-650°C)Variable depending on conditions

Selective Oxidation of 5-Hydroxymethylfurfural to Furandicarboxylic Acid

Cobalt(II) oxide catalysts demonstrate exceptional performance in the selective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid, a critical transformation for biomass-derived polymer production [16] [18] [19] [20]. The electrochemical oxidation approach using cobalt oxide catalysts offers a sustainable alternative to traditional oxidation methods for producing this valuable bio-based monomer [16].

Cobalt oxide with selenium doping creates oxygen vacancies that significantly enhance electrocatalytic performance for 5-hydroxymethylfurfural oxidation [16]. The cobalt oxide-cobalt diselenide system with a molar ratio of 23:1 achieves 99% 5-hydroxymethylfurfural conversion and 99% 2,5-furandicarboxylic acid yield with 97.9% Faradaic efficiency at 1.43 volts versus reversible hydrogen electrode [16]. The introduction of oxygen vacancies increases electrochemical surface area and reduces charge transfer resistance, enhancing both catalytic activity and selectivity [16].

Copper-optimized cobalt oxide nanocubes demonstrate superior performance through effective modulation of active sites [18]. The incorporation of copper into cobalt(II) oxide enhances hydroxyl ion adsorption and improves conductivity, leading to 99.8% selectivity for 2,5-furandicarboxylic acid production with 91.6% Faradaic efficiency [18]. The catalyst undergoes structural transformations during operation, with cobalt hydroxide generated on the surface subsequently transforming into copper-cobalt oxyhydroxide species [18].

Cobalt-bismuth binary oxide catalysts with rich oxygen vacancies achieve outstanding performance in aerobic oxidation conditions [19]. The cobalt-bismuth system with a cobalt-to-bismuth molar ratio of 12:1 delivers 98.23% 2,5-furandicarboxylic acid yield with nearly 100% 5-hydroxymethylfurfural conversion under 0.6 megapascals oxygen pressure at 110°C for 3 hours [19]. The addition of bismuth oxide makes the (311) facet the preferential orientation plane for cobalt(II) oxide, increasing oxygen vacancies and facilitating aerobic oxidation [19].

Cobalt-ceria binary oxide nanojunctions provide another effective approach for 5-hydroxymethylfurfural oxidation [22]. The interfaces between cerium oxide and cobalt(II) oxide in nanojunctions alter surface reactive oxygen species and electron transmission processes, achieving 90.1% 2,5-furandicarboxylic acid selectivity with almost 100% 5-hydroxymethylfurfural conversion under molecular oxygen and alkaline conditions [22]. Electron paramagnetic resonance spectroscopy reveals that superoxide radicals are involved in the aerobic oxidation rather than molecular oxygen directly [22].

Base-free oxidation systems using ruthenium-loaded copper-cobalt oxide composite magnesium oxide catalysts demonstrate the versatility of cobalt oxide-based systems [17] [20]. These catalysts achieve 100% 5-hydroxymethylfurfural conversion with 86.1% 2,5-furandicarboxylic acid yield under aqueous conditions with oxygen pressure [17] [20]. The synergistic interaction between copper and cobalt, combined with optimal metal ratios and magnesium oxide incorporation, enhances both catalytic activity and stability [17] [20].

CatalystHMF ConversionFDCA YieldFaradaic EfficiencyReaction ConditionsKey Features
CoO-CoSe₂ (23:1)99%99%97.9%1.43 V vs RHEOxygen vacancies enhancement
Cu₀.₂₉Co₂.₇₁O₄Not specified99.8% selectivity91.6%ElectrochemicalCopper optimization of active sites
Cobalt-bismuth binary oxide (CoBi-12)~100%98.23%Not specified0.6 MPa O₂, 110°C, 3hRich oxygen vacancies
CoCe-15~100%90.1% selectivityNot specifiedAlkaline, molecular oxygenNanojunctions interfaces
Ru₄/Cu₁-Co₁-O·MgO100%86.1%Not specifiedAqueous, O₂ pressureBase-free conditions

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid
BLACK-TO-GREEN CRYSTALS OR POWDER.

Color/Form

Powder or cubic or hexagonal crystals; color varies from olive green to red depending on particle size, but the commercial material is usually dark gray
Gray cubic crystals
Grayish powder under most conditiond; can form green brown crystals.
Black to green crystals or powde

Density

5.7-6.7 depending on preparation
5.7-6.7 g/cm³

Melting Point

About 1935 °C
1935 °C

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

/EXPL THER/ The development of smart nanoparticles that can exhibit the anti-cancer activity, introduces better efficacy and lower toxicity for treatment. The present study was aimed to evaluate the anti-cancer activity of surface functionalized CoO nanoparticles against Jurkat (T-cell lymphoma) and KB (oral carcinoma) cell lines. The nano-sized cobalt oxide nanoparticles (CoO) was prepared by thermal decomposition method followed by surface modification using phosphonomethyl iminodiacetic acid (PMIDA). The PMIDA-coated CoO nanoparticle was characterized by X-ray diffraction, dynamic light scattering, and transmission electron microscopy; and the conjugation was analyzed by Fourier transform infrared spectroscopy. The resultant nanoparticles with an average size less than 100 nm measured by dynamic light scattering and transmission electron microscopy. Cytotoxicity study, flow cytometric analysis and scanning electron micrographs have been revealed that PMIDA-coated nanoparticles significantly enhances the cellular uptake of the nanoparticle and thus facilitates apoptosis of cancer cell (Jurkat and KB). For the application of PMIDA-coated CoO nanoparticles in the medical field, doxorubicin, a potent anti-cancer drug, has been used in similar fashion in this experimental design and all these effects or patterns were observed. /Cobalt oxide nanoparticles/

Mechanism of Action

The aim of this study was to find out the intracellular signaling transduction pathways involved in cobalt oxide nanoparticles (CoO NPs) mediated oxidative stress in vitro and in vivo system. Cobalt oxide nanoparticles released excess Co++ ions which could activated the NADPH oxidase and helps in generating the reactive oxygen species (ROS). Our results showed that CoO NPs elicited a significant (p<0.05) amount of ROS in lymphocytes. In vitro pretreatment with N-acetylene cystine had a protective role on lymphocytes death induced by CoO NPs. In vitro and in vivo results showed the elevated level of TNF-alpha after CoO NPs treatment. This TNF-alpha phosphorylated the p38 mitogen-activated protein kinase followed by activation of caspase 8 and caspase 3 which could induce cell death. This study showed that CoO NPs induced oxidative stress and activated the signaling pathway of TNF-alpha-caspase-8-p38-caspase-3 to primary immune cells. This study suggested that bare CoO NPs are a toxic for primary human immune cells that deals directly with human health. Surface modification or surface functionalization may open the gateway for further use of CoO NPs in different industrial use or in biomedical sciences. /Cobalt oxide nanoparticles/

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1307-96-6
11104-61-3

Wikipedia

Cobalt(II) oxide

Biological Half Life

Chest counting data have been collected for about 4 yr for a case which involved inhalation of (60)Co-oxide. The measured chest burden ... decreases with successively increasing half times (about 10 months at early times to about 30 months after 3 yr)... With the exception of the long-term fraction in the lymph nodes, only one rate of elimination seems to be present, 225 days, throughout the period of observation.
The behavior of (60)Co has been studied in 5 men for periods of up to 11 yr after accidental inhalation of the irradiated metal or its oxide. It is concluded from body radioactivity measurements that long term clearance from the chest may be extremely slow, with observed biological half lives of up to 17 yr, while for the clearance of systemic burdens of (60)Co, a value in the region of 7 yr is suggested.
Intratracheally instilled cobaltous oxide (1.5 ug) was retained in the lung for a relatively long period with a half-time of about 15 days.

Methods of Manufacturing

Calcination of cobalt carbonate or its oxides at high temperature in a neutral or slightly reducing atmosphere.
Cobalt(II) oxide, ... is usually prepared by the controlled oxidation of the metal above 900 °C followed by cooling in a protective atmosphere to prevent partial oxidation to Co3O4 /cobalt(II) dicobalt(III) tetroxide/.
Oxides of cobalt are produced from filtrate by addition of sodium carbonate, leaching in ammonium chloride solution & reduction to metal by heating in hydrogen at temperature of 1000 °C. /Cobalt oxides/

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Industrial gas manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Petrochemical manufacturing
Petroleum refineries
Services
Cobalt oxide (CoO): ACTIVE
... Cobalt oxide iron pellets have been placed in the reticulorumen to provide slow release of cobalt. ... A steel core pellet covered with cobalt oxide-impregnated cotton gauze has been devised as a means of cobalt supplementation. As the cotton is digested by rumen microbes, cobalt is released.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Storage class (TRGS 510): Non-combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials.

Interactions

Prolonged exposure (3-4 months) of rats and rabbits to mixed cobalt oxides (0.4-9 mg cobalt/mg) resulted in lesions in the alveolar region of the respiratory tract characterized histologically by nodular accumulation of Type II epithelial cells, accumulations of enlarged highly vacuolated macrophages, interstitial inflammation, and fibrosis.
... Fibrosarcomas were induced in mice 6 months after the parenteral injection of an industrial refining dust containing cobalt oxide and cobalt sulfide. /Dust containing cobalt oxide and cobalt sulfide/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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